molecular formula C7Cl2F6O B14053971 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene

Cat. No.: B14053971
M. Wt: 284.97 g/mol
InChI Key: IIVROOAAEPHMRF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene: is a halogenated aromatic compound with the molecular formula C7Cl2F6O and a molecular weight of 284.97 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethoxy group attached to a benzene ring. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and trifluoromethoxy groups onto a benzene ring. One common method involves the following steps:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale halogenation and fluorination processes, followed by purification steps to obtain the desired compound with high purity. The specific conditions and reagents used may vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions:

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

    Medicine: Research into halogenated benzene derivatives has potential implications for drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene involves its interactions with molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. For example, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .

Comparison with Similar Compounds

Uniqueness:

1,4-Dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable in various applications. The combination of multiple halogen atoms and a trifluoromethoxy group also enhances its potential for forming specific interactions with biological and chemical targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7Cl2F6O

Molecular Weight

284.97 g/mol

IUPAC Name

1,4-dichloro-2,3,5-trifluoro-6-(trifluoromethoxy)benzene

InChI

InChI=1S/C7Cl2F6O/c8-1-3(10)4(11)2(9)6(5(1)12)16-7(13,14)15

InChI Key

IIVROOAAEPHMRF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)OC(F)(F)F

Origin of Product

United States

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